molecular formula C9H8BrNS B3335019 2-Bromo-4,7-dimethylbenzo[d]thiazole CAS No. 1019115-44-6

2-Bromo-4,7-dimethylbenzo[d]thiazole

Cat. No.: B3335019
CAS No.: 1019115-44-6
M. Wt: 242.14 g/mol
InChI Key: OMCQXYRXLFOIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,7-dimethylbenzo[d]thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of bromine and two methyl groups attached to the benzo[d]thiazole core. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

The synthesis of 2-Bromo-4,7-dimethylbenzo[d]thiazole typically involves the bromination of 4,7-dimethylbenzo[d]thiazole. One common method is the reaction of 4,7-dimethylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

2-Bromo-4,7-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:

Scientific Research Applications

2-Bromo-4,7-dimethylbenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4,7-dimethylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific derivative and its intended use .

Properties

IUPAC Name

2-bromo-4,7-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCQXYRXLFOIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,7-dimethylbenzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,7-dimethylbenzo[d]thiazole
Reactant of Route 3
2-Bromo-4,7-dimethylbenzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-4,7-dimethylbenzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,7-dimethylbenzo[d]thiazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,7-dimethylbenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.